molecular formula C10H14N2O2 B12973951 sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate

sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate

Cat. No.: B12973951
M. Wt: 194.23 g/mol
InChI Key: YLGINHWFYSJLJY-SNAWJCMRSA-N
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Description

sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate: is an organic compound that features a sec-butyl group attached to an acrylate moiety, which is further substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate typically involves the esterification of (E)-3-(1H-imidazol-5-yl)acrylic acid with sec-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The acrylate moiety can undergo polymerization, leading to the formation of materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • sec-Butyl (E)-3-(1H-imidazol-4-yl)acrylate
  • tert-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
  • sec-Butyl (Z)-3-(1H-imidazol-5-yl)acrylate

Uniqueness

sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

butan-2-yl (E)-3-(1H-imidazol-5-yl)prop-2-enoate

InChI

InChI=1S/C10H14N2O2/c1-3-8(2)14-10(13)5-4-9-6-11-7-12-9/h4-8H,3H2,1-2H3,(H,11,12)/b5-4+

InChI Key

YLGINHWFYSJLJY-SNAWJCMRSA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C/C1=CN=CN1

Canonical SMILES

CCC(C)OC(=O)C=CC1=CN=CN1

Origin of Product

United States

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